molecular formula C12H12N2O3 B12864580 Benzyl (3-methylisoxazol-4-yl)carbamate

Benzyl (3-methylisoxazol-4-yl)carbamate

Cat. No.: B12864580
M. Wt: 232.23 g/mol
InChI Key: KOLZNSHFTXXTNP-UHFFFAOYSA-N
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Description

Benzyl (3-methylisoxazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The compound features a benzyl group attached to a 3-methylisoxazole ring through a carbamate linkage, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-methylisoxazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-methylisoxazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate . Another method involves the use of benzyl alcohol and 3-methylisoxazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, bases, and coupling agents can be optimized to enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-methylisoxazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (3-methylisoxazol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (3-methylisoxazol-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The isoxazole ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

benzyl N-(3-methyl-1,2-oxazol-4-yl)carbamate

InChI

InChI=1S/C12H12N2O3/c1-9-11(8-17-14-9)13-12(15)16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,15)

InChI Key

KOLZNSHFTXXTNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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